
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C11H13BrFN . It is a cyclopropyl derivative that contains both bromine and fluorine atoms on a benzyl group, making it a unique and potentially useful compound in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine typically involves the following steps:
Bromination and Fluorination: The starting material, benzyl cyclopropylmethanamine, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 3 and 5 positions of the benzyl ring, respectively.
Cyclopropylation: The benzyl group is then attached to a cyclopropylmethanamine moiety through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry:
Wirkmechanismus
The mechanism of action of (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and molecular targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- (1-(3-Chloro-5-fluorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-chlorobenzyl)cyclopropyl)methanamine
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)ethanamine
Comparison:
- (1-(3-Bromo-5-fluorobenzyl)cyclopropyl)methanamine is unique due to the specific combination of bromine and fluorine atoms on the benzyl group, which can influence its reactivity and biological activity.
- Other similar compounds may have different halogen atoms or different positions of substitution, leading to variations in their chemical and biological properties .
Eigenschaften
Molekularformel |
C11H13BrFN |
|---|---|
Molekulargewicht |
258.13 g/mol |
IUPAC-Name |
[1-[(3-bromo-5-fluorophenyl)methyl]cyclopropyl]methanamine |
InChI |
InChI=1S/C11H13BrFN/c12-9-3-8(4-10(13)5-9)6-11(7-14)1-2-11/h3-5H,1-2,6-7,14H2 |
InChI-Schlüssel |
DEDCAQPGXVUVBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=CC(=CC(=C2)Br)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


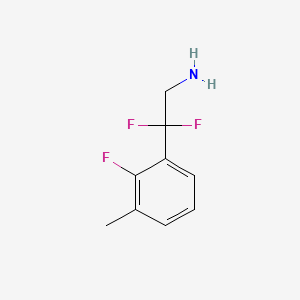

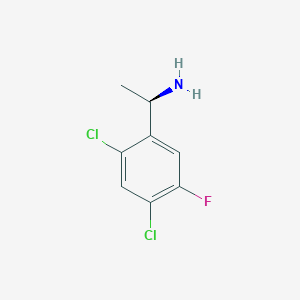
![4-[(2,3-Dihydro-1H-inden-1-yl)methyl]piperidine](/img/structure/B13595191.png)

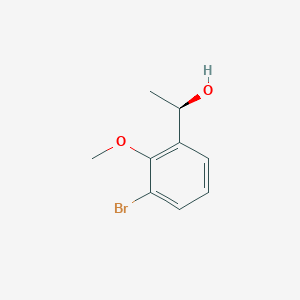
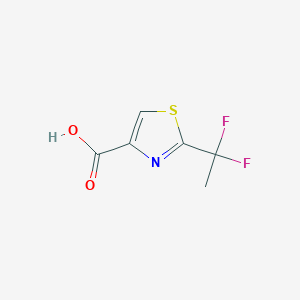
amino}acetamide](/img/structure/B13595210.png)
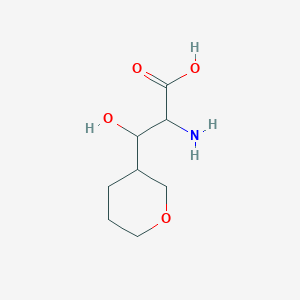
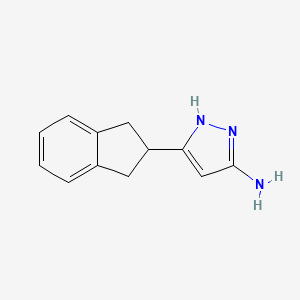

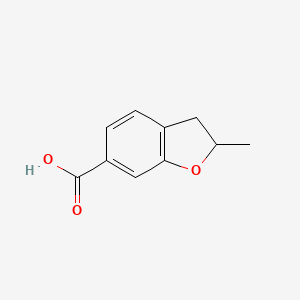
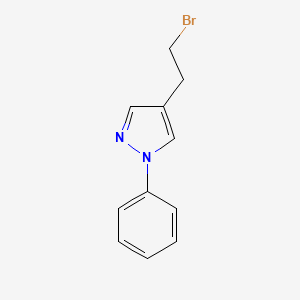
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
